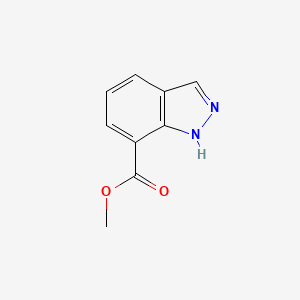

1H-インダゾール-7-カルボン酸メチル

説明

Methyl 1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 1H-indazole-7-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1H-indazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-indazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学:抗がん剤への応用

1H-インダゾール-7-カルボン酸メチル: は、インダゾール誘導体の合成における主要な前駆体であり、インダゾール誘導体は、抗がん特性を持つことから医薬品化学において注目されています . これらの化合物は、さまざまな癌細胞株において細胞増殖を阻害することが見出されており、新しい化学療法薬の開発に役立つものです。

有機合成:触媒開発

有機合成において、1H-インダゾール-7-カルボン酸メチルは、インダゾール構造を合成するための新規触媒の開発に使用されます . これらの触媒は、多くの医薬品合成における重要な中間体であるインダゾールの高収率を生成するために重要です。

材料科学:機能性材料

1H-インダゾール-7-カルボン酸メチルの反応性により、材料科学、特に電子工学やフォトニクス分野での応用が期待される機能性材料の開発に利用することができます .

分析化学:クロマトグラフィー標準

分析化学において、1H-インダゾール-7-カルボン酸メチルは、さまざまなサンプル中のインダゾール関連化合物を同定および定量するために、クロマトグラフィーにおける標準として役立ちます .

環境への応用:汚染モニタリング

1H-インダゾール-7-カルボン酸メチル: は、環境への応用、特に汚染レベルのモニタリングにも使用されます。 その誘導体は、水域中の産業汚染物質の存在を追跡するためのマーカーとして使用できます .

医薬品研究:創薬

この化合物は、創薬のための医薬品研究において重要な役割を果たします。 これは、抗炎症作用や抗菌作用など、さまざまな生物活性についてスクリーニングされる分子の合成に関与しており、新しい薬剤候補の特定に不可欠です .

作用機序

Target of Action

Methyl 1H-indazole-7-carboxylate, like other indazole derivatives, is known to interact with a variety of targetsIndazole derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to bind with high affinity to their targets, leading to various changes in cellular processes . For instance, the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and h-sgk can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For example, the inhibition of kinases such as CHK1, CHK2, and h-sgk can disrupt cell signaling pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

For safe handling, it is recommended to avoid dust formation and ensure adequate ventilation .

将来の方向性

Indazole derivatives, including “Methyl 1H-indazole-7-carboxylate”, continue to be a focus of research due to their wide range of pharmacological activities. Future research will likely focus on developing more efficient synthesis methods, exploring new biological activities, and designing indazole-based drugs with improved pharmacological profiles .

生化学分析

Biochemical Properties

Methyl 1H-indazole-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, Methyl 1H-indazole-7-carboxylate can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .

Cellular Effects

Methyl 1H-indazole-7-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Methyl 1H-indazole-7-carboxylate can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it can modulate cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of Methyl 1H-indazole-7-carboxylate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. For instance, Methyl 1H-indazole-7-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1H-indazole-7-carboxylate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Methyl 1H-indazole-7-carboxylate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to Methyl 1H-indazole-7-carboxylate has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 1H-indazole-7-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, Methyl 1H-indazole-7-carboxylate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

Methyl 1H-indazole-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, Methyl 1H-indazole-7-carboxylate can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the levels of metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, Methyl 1H-indazole-7-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, Methyl 1H-indazole-7-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of Methyl 1H-indazole-7-carboxylate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 1H-indazole-7-carboxylate can localize to the mitochondria, where it influences mitochondrial function and energy production .

特性

IUPAC Name |

methyl 1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWJEKADAXWFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997016 | |

| Record name | Methyl 2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755752-82-0 | |

| Record name | Methyl 2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

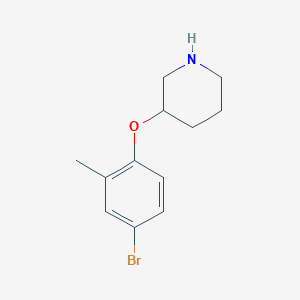

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)